molecular formula C6H12ClNO2S B12637906 2-(Pyrrolidin-1-YL)ethanesulfonyl chloride

2-(Pyrrolidin-1-YL)ethanesulfonyl chloride

Cat. No.: B12637906
M. Wt: 197.68 g/mol
InChI Key: HTYRRGFPVSIIBO-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-YL)ethanesulfonyl chloride is an organic compound with the molecular formula C6H12ClNO2S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-YL)ethanesulfonyl chloride typically involves the reaction of pyrrolidine with ethanesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Pyrrolidine+Ethanesulfonyl chloride2-(Pyrrolidin-1-YL)ethanesulfonyl chloride+HCl\text{Pyrrolidine} + \text{Ethanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Pyrrolidine+Ethanesulfonyl chloride→2-(Pyrrolidin-1-YL)ethanesulfonyl chloride+HCl

The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-YL)ethanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran (THF)

    Bases: Triethylamine, pyridine

    Temperature: Room temperature to slightly elevated temperatures

Major Products Formed

The major products formed from the reactions of this compound depend on the nucleophile used. For example:

Scientific Research Applications

2-(Pyrrolidin-1-YL)ethanesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-YL)ethanesulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: Similar in structure but with a methyl group instead of the pyrrolidine ring.

    Benzenesulfonyl chloride: Contains a benzene ring instead of the pyrrolidine ring.

    Tosyl chloride (p-toluenesulfonyl chloride): Contains a toluene group instead of the pyrrolidine ring.

Uniqueness

2-(Pyrrolidin-1-YL)ethanesulfonyl chloride is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties to the compound. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis and research .

Properties

Molecular Formula

C6H12ClNO2S

Molecular Weight

197.68 g/mol

IUPAC Name

2-pyrrolidin-1-ylethanesulfonyl chloride

InChI

InChI=1S/C6H12ClNO2S/c7-11(9,10)6-5-8-3-1-2-4-8/h1-6H2

InChI Key

HTYRRGFPVSIIBO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCS(=O)(=O)Cl

Origin of Product

United States

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